molecular formula C13H18N2O B8334709 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

Cat. No.: B8334709
M. Wt: 218.29 g/mol
InChI Key: LUTOSMMOQSDXDA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one is a synthetic organic compound that features a cyclohexanone core substituted with a dimethylamino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclohexanone core: Starting from a suitable cyclohexane derivative, oxidation reactions can be employed to introduce the ketone functionality.

    Introduction of the pyridinyl group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is reacted with the cyclohexanone intermediate.

    Addition of the dimethylamino group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The dimethylamino and pyridinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexan-1-one: Similar structure with the pyridinyl group at a different position.

    4-(Dimethylamino)-4-(pyridin-4-yl)cyclohexan-1-one: Another positional isomer.

    4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-2-one: Variation in the position of the ketone group.

Uniqueness

The unique combination of the dimethylamino and pyridinyl groups on the cyclohexanone core may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include differences in reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-(dimethylamino)-4-pyridin-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H18N2O/c1-15(2)13(8-6-11(16)7-9-13)12-5-3-4-10-14-12/h3-5,10H,6-9H2,1-2H3

InChI Key

LUTOSMMOQSDXDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4.5 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile, 50 mg cyclopentadienyl cycloocta-1,5-diene cobalt (I) [cpCo(cod)] and 100 ml toluene were transferred into the reaction vessel in a protective gas/acetylene counterflow. After saturation with acetylene the reaction solution was irradiated for a period of 6 hours at a temperature of 25° C. with vigorous stirring. The reaction was interrupted by switching off the lamps and air supply, and the reaction solution was concentrated to low volume. The resulting crude product (5.47 g) was taken up in a mixture of water (8.7 ml) and concentrated hydrochloric acid (15 ml) and stirred overnight at room temperature. To recover the product it was washed with diethyl ether (3×100 ml), the phases separated, the aqueous phase alkalified with 32 percent by mass of sodium hydroxide solution, extracted with dichloromethane (3×100 ml), the combined extracts dried (Na2SO4), filtered and concentrated to low volume. 3.72 g 4-dimethylamino-4-pyridin-2-yl cyclohexanone were obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
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reactant
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0 (± 1) mol
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reactant
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100 mL
Type
reactant
Reaction Step Four
Name
cyclopentadienyl cycloocta-1,5-diene cobalt (I)
Quantity
50 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 4.5 g of 8-dimethylamino-1,4-dioxa-spiro[4.5]decane-8-carbonitrile, 50 mg of cyclopentadienyl-cycloocta-1,5-diene-cobalt(l) [cpCo(cod)] and 100 ml of toluene was transferred into the reaction vessel in an inert gas/acetylene countercurrent. After saturation with acetylene, the reaction solution was irradiated at a temperature of 25° C. over a period of 6 hours, with vigorous stirring. The reaction was interrupted by switching off the lamp and supplying air and the reaction solution was concentrated. The crude product obtained (5.47 g) was taken up in a mixture of water (8.7 ml) and conc. hydrochloric acid (15 ml) and the mixture was stirred at RT overnight. For working up, the mixture was washed with diethyl ether (3×100 ml), the phases were separated, the aqueous phase was rendered alkaline with 32 per cent strength by weight sodium hydroxide solution and extracted with methylene chloride (3×100 ml) and the combined extracts were dried (Na2SO4), filtered and concentrated. 3.72 g of 4-dimethylamino-4-pyridine-2-ylcyclohexanone (Ket-11) were obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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15 mL
Type
reactant
Reaction Step Five
Name
Quantity
8.7 mL
Type
solvent
Reaction Step Five
Name
cyclopentadienyl-cycloocta-1,5-diene cobalt
Quantity
50 mg
Type
catalyst
Reaction Step Six

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